Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Description
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused furo[3,4-b]pyrrole core. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group and a primary amine at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors, kinase modulators, and other bioactive molecules due to its rigid bicyclic scaffold and stereochemical complexity . Its racemic nature indicates a 1:1 mixture of enantiomers, which may influence biological activity and synthetic utility compared to enantiopure analogs .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
DPIYNHZJLANOBC-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1COC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-b]pyrrole ring system and the introduction of the tert-butyl and amino groups. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
A. Furo[3,4-b]pyrrole vs. Furo[2,3-c]pyrrole Derivatives
- Racemic-(3S,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (CAS: N/A, MW: 228.29): Differs in the fused ring positions (furo[2,3-c] vs. furo[3,4-b]), altering the spatial orientation of the amine and Boc groups. This impacts receptor binding in kinase inhibitors .
- rac-(3S,3aS,6aR)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic Acid (CAS: 1273566-32-7):
Replaces the amine with a carboxylic acid, enabling conjugation to peptide backbones .
B. Pyrrolo[3,4-b]pyrrole Derivatives
- (3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS: 1018443-32-7): Lacks the fused furan ring, reducing rigidity but increasing synthetic accessibility. Used in non-retinoid antagonists of retinol-binding proteins .
C. Cyclopenta[c]pyrrole Derivatives
- (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: WFA23154):
Features a cyclopentane ring fused to pyrrolidine, with a ketone at C5. The ketone enhances polarity, making it suitable for solubility-driven optimizations .
Functional Group Modifications
Biological Activity
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₂₀N₂O₃
- CAS Number : 106691-72-9
- Molecular Weight : 228.29 g/mol
This compound belongs to a class of bicyclic compounds that have been studied for various pharmacological applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of furo[3,4-b]pyrrole exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial effects .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability across multiple cancer types, including breast and lung cancers. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Apoptosis induction |
These results indicate a promising anticancer profile for this compound .
Neuroprotective Effects
Research has also suggested neuroprotective properties of compounds with similar structures. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation in neuronal tissues. The mechanism appears to involve the modulation of neuroinflammatory pathways and the enhancement of antioxidant defenses .
Study on Antileishmanial Activity
A related study evaluated the antileishmanial activity of pyrrole derivatives. The findings indicated that certain structural modifications led to enhanced efficacy against Leishmania donovani, with some compounds achieving an IC50 value as low as 8.36 μM. Although specific data on this compound was not detailed in this study, the structural similarities suggest potential effectiveness against leishmaniasis .
Pharmacokinetics and Stability
Pharmacokinetic studies are crucial for understanding the therapeutic potential of any compound. Preliminary investigations into the stability of this compound in physiological conditions revealed satisfactory stability profiles in simulated gastric and intestinal fluids. This suggests favorable absorption characteristics for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
